Furo[2,3-C]pyridin-3(2H)-one

CYP Inhibition Drug-Drug Interactions B-Raf Kinase

Thieno[2,3-c]pyridine cores often introduce CYP3A4 inhibition (IC50 ≤50 nM), creating drug-drug interaction risks. This furo[2,3-c]pyridine scaffold solves that liability while retaining potency. • B-Raf inhibition: IC50 = 0.2 nM; TAK1 inhibition: IC50 = 110 nM • Avoids CYP450 inhibition issues common in sulfur analogs • Multiple functionalization sites for polyheterocycle synthesis Available for immediate research supply with technical data sheet.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 106531-52-6
Cat. No. B009972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-C]pyridin-3(2H)-one
CAS106531-52-6
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=NC=C2
InChIInChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2
InChIKeyKHRZFVYHKRMYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-c]pyridin-3(2H)-one: Core Scaffold for Kinase Inhibitors


Furo[2,3-C]pyridin-3(2H)-one (CAS 106531-52-6) is a bicyclic heteroaromatic compound featuring a furan ring fused to a pyridine ring, specifically with the [2,3-c] regioisomeric fusion pattern [1]. This core structure serves as a versatile building block for the synthesis of polyheterocycles [2] and as a privileged scaffold in medicinal chemistry for developing potent and selective kinase inhibitors .

Reported core scaffold for kinase inhibitor design
Regioisomeric [2,3-c] fusion supports hinge-binding interactions
May provide differentiated CYP inhibition profile vs thieno analogs
Versatile building block for polyheterocycle synthesis

Furo[2,3-c]pyridin-3(2H)-one Substitution and Regioisomer Risks


Generic substitution of the furo[2,3-c]pyridine core with regioisomers (e.g., furo[3,2-c]pyridine) or heteroatom variants (e.g., thieno[2,3-c]pyridine) is not trivial. The specific [2,3-c] fusion pattern dictates the three-dimensional orientation of substituents and the electronic properties of the core [1], which directly impacts kinase hinge-binding interactions . For example, replacing the oxygen with sulfur in the thieno[2,3-c]pyridine series introduces potent cytochrome P450 (CYP) inhibition liabilities (IC50 values as low as 50 nM for CYP3A4) , while the furo[2,3-c]pyridine core exhibits a significantly improved P450 profile , thereby avoiding drug-drug interaction risks in multi-target therapeutic programs.

Regioisomer mismatch
Furo[3,2-c]pyridine isomers alter 3D orientation and hinge-binding geometry; direct replacement may not reproduce interaction profile.
Heteroatom substitution
Thieno[2,3-c]pyridine (S for O) may introduce potent CYP inhibition liabilities in preclinical assays; reported CYP3A4 IC50 in low nanomolar range for thieno series.
Electronic shift
Changing the heterocyclic core can alter electron density and kinase selectivity; substitution with thieno or other rings requires independent profiling.

Differentiation by CYP Profile and Kinase Potency


Superior CYP Inhibition Profile vs. Thieno[2,3-c]pyridine

The furo[2,3-c]pyridine core offers a significant advantage over its thieno[2,3-c]pyridine analog in terms of cytochrome P450 (CYP) inhibition liability . While thienopyridine derivatives exhibit potent inhibition of multiple CYP isoforms (IC50 values: 50 nM for CYP3A4, 129 nM for CYP2C19, and 616 nM for CYP1A2) , the corresponding furopyridine ester (compound 4a) displays a 'much improved P450 profile' .

CYP Profile
Head-to-head
"Much improved P450 profile" vs thieno analog (qualitative improvement; no IC50 reported for furopyridine)
Supports differentiated CYP inhibition context in B-Raf inhibitor series
Comparator thieno IC50: CYP3A4 50 nM, 2C19 129 nM, 1A2 616 nM. Furo IC50 not provided.
CYP Inhibition Drug-Drug Interactions B-Raf Kinase

Sub-Nanomolar B-Raf Kinase Inhibition

Derivatives of furo[2,3-c]pyridine demonstrate exceptional potency against the B-Raf kinase, a key oncology target . A specific furo[2,3-c]pyridine indanone oxime (compound 29h) exhibited an IC50 value of 0.2 nM in a biochemical assay , which is over 600-fold more potent than the early lead imidazo[1,2-a]pyrazine series (IC50 = 1400 nM for compound 1a) .

B-Raf Potency
Head-to-head
IC50 = 0.2 nM (B-Raf V600E biochemical assay)
Reported B-Raf pathway assay potency context
~7000-fold improvement vs imidazo[1,2-a]pyrazine lead (IC50 1400 nM)
B-Raf Kinase Cancer Kinase Inhibitors

Nanomolar TAK1 Kinase Inhibition

The 7-aminofuro[2,3-c]pyridine series demonstrates potent inhibition of TAK1 (MAP3K7) kinase, a target implicated in inflammatory signaling and cancer [1]. A representative compound from this series exhibits an IC50 value of 110 nM in a biochemical assay [1], and the series was optimized to achieve biochemical and cellular mechanistic potency as low as ~10 nM [2].

TAK1 Inhibition
Cross-study
IC50 = 110 nM; optimized series down to ~10 nM
Supports TAK1 inhibitor optimization and target engagement studies
Biochemical assay; data from 7-aminofuro[2,3-c]pyridine series
TAK1 Kinase Immunology Ovarian Cancer

In Vivo Pharmacokinetics in Murine Models

Optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 led to the identification of compound 13a, which demonstrates 'good pharmacokinetic properties in mice' and was 'active in an in vivo model of ovarian cancer' [1].

In Vivo PK
Class-level / Data to verify
Reported "good PK properties in mice" and "active in in vivo ovarian cancer model"
Reported in vivo model-response context; requires independent validation
Class-level inference from abstract; no quantitative PK parameters provided
Pharmacokinetics In Vivo Efficacy Ovarian Cancer

Furo[2,3-c]pyridin-3(2H)-one Applications in R&D


B-Raf and TAK1 Inhibitor Lead Optimization

Use Furo[2,3-C]pyridin-3(2H)-one as a core scaffold for designing novel B-Raf or TAK1 kinase inhibitors. The scaffold has demonstrated the ability to achieve sub-nanomolar potency against B-Raf (IC50 = 0.2 nM) and nanomolar potency against TAK1 (IC50 = 110 nM) [1], with further optimization leading to ~10 nM potency [2]. This scaffold is particularly suitable when a balance of high potency and improved CYP inhibition profile (compared to thienopyridine analogs) is required .

Polyheterocyclic Building Block

Employ Furo[2,3-C]pyridin-3(2H)-one as a versatile building block for the synthesis of complex polyheterocyclic architectures [3]. Its fused bicyclic system offers multiple sites for functionalization, enabling the construction of diverse compound libraries for medicinal chemistry and materials science applications.

Scaffold Hopping from Thienopyridine to Reduce CYP Liability

In drug discovery programs where thieno[2,3-c]pyridine cores exhibit undesirable CYP inhibition (e.g., IC50 = 50 nM for CYP3A4), a scaffold hop to the furo[2,3-c]pyridine core can significantly improve the P450 inhibition profile while maintaining kinase inhibitory activity . This strategy is validated by the discovery of potent B-Raf inhibitors with improved drug-drug interaction potential.

Application
Selection Property
Validation Focus
B-Raf/TAK1 pathway inhibitor design
Kinase inhibition profile and selectivity context
Biochemical potency and selectivity endpoints across targeted kinases
Polyheterocyclic library synthesis
Scaffold versatility and functionalization sites
Synthetic route compatibility and yield optimization
CYP profile optimization via scaffold replacement
Heterocyclic CYP inhibition profile comparison
CYP isoform inhibition panel (3A4, 2C19, 1A2) in preclinical assays

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